

A Comparative Analysis of Trinitroacetoneitrile and Other High-Performance Energetic Materials

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Compound of Interest

Compound Name: *Trinitroacetoneitrile*

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Trinitroacetoneitrile (TNA), a molecule with the chemical formula $C_2(NO_2)_3CN$, represents a highly energetic structure due to its dense nitration. While its primary role in the field of energetic materials is that of a valuable and reactive precursor for the synthesis of more complex, high-performance explosives, a direct comparison of its own energetic properties with established materials like RDX, HMX, and CL-20 is challenging due to a lack of publicly available experimental data. This is likely attributable to TNA's anticipated high sensitivity and instability, which may preclude its use as a standalone explosive.

This guide provides a comparative overview of the available data for **Trinitroacetoneitrile** and contrasts it with the well-characterized and widely used energetic materials: RDX (Cyclotrimethylenetrinitramine), HMX (Cyclotetramethylenetetranitramine), and CL-20 (Hexanitrohexaazaisowurtzitane). The information presented is intended to offer a clear, data-driven perspective for researchers in the field.

Data Presentation: Physicochemical and Energetic Properties

The following table summarizes key physicochemical and energetic performance parameters for **Trinitroacetoneitrile**, RDX, HMX, and CL-20. It is important to note that the energetic performance data for **Trinitroacetoneitrile** are largely unavailable in open literature, and

inferences about its energetic nature are drawn from thermal decomposition data of related compounds.

Property	Trinitroacetoni trile (TNA)	RDX	HMX	CL-20
Chemical Formula	$C_2(NO_2)_3CN$	$C_3H_6N_6O_6$	$C_4H_8N_8O_8$	$C_6H_6N_{12}O_{12}$
Molar Mass (g/mol)	176.04	222.12	296.16	438.19
Density (g/cm ³)	Not available	1.82	1.91	2.04
Detonation Velocity (m/s)	Not available	~8,750	~9,100	~9,500
Detonation Pressure (GPa)	Not available	~34	~39	~45
Impact Sensitivity (J)	Not available	7.4 (BAM)	7.4 (BAM)	4 (BAM)
Friction Sensitivity (N)	Not available	120 (BAM)	120 (BAM)	90 (BAM)
Decomposition Temperature (°C)	~109 (for Nitroacetonitrile) [1]	~204	~280	~217

Note: Data for RDX, HMX, and CL-20 are typical experimental values and can vary based on crystal form and preparation method.

The thermal decomposition of nitroacetonitrile, a closely related precursor, has been reported to release 874 J/g of energy, a value that suggests a high degree of energetic potential, as substances releasing over 800 J/g are often classified as explosive.[\[1\]](#)

Experimental Protocols

The determination of the energetic properties listed above relies on standardized experimental procedures designed to ensure safety and reproducibility.

Sensitivity Testing (Impact and Friction)

BAM Fallhammer Test (Impact Sensitivity): This method determines the energy required to cause a sample to react (explode or decompose) upon impact.

- A small sample of the energetic material (typically 40 mm³) is placed on an anvil.
- A specified weight (e.g., 1, 5, or 10 kg) is dropped from varying heights onto a striker in contact with the sample.
- The "go" or "no-go" result is recorded for each drop.
- The height at which there is a 50% probability of reaction (H_{50}) is determined statistically, and the impact energy is calculated in Joules.

BAM Friction Test (Friction Sensitivity): This test assesses the sensitivity of a material to frictional stimuli.

- A small amount of the sample is spread on a porcelain plate.
- A porcelain peg is pressed onto the sample with a specific load.
- The plate is then moved back and forth under the peg once.
- The test is repeated with varying loads to determine the load at which a reaction (e.g., crackling, smoke, or explosion) occurs. The result is reported as the lowest load in Newtons that causes a reaction in at least one out of six trials.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature or time.

- A small, precisely weighed sample (1-5 mg) is sealed in a crucible (e.g., aluminum or copper).

- The sample and an empty reference crucible are heated at a constant rate in a controlled atmosphere.
- The difference in heat flow between the sample and the reference is measured.
- Exothermic events, such as decomposition, are identified by a positive heat flow, and the onset temperature and enthalpy of decomposition are determined.

Detonation Performance Measurement

Detonation Velocity: The speed at which a detonation wave propagates through an explosive is a key performance indicator.

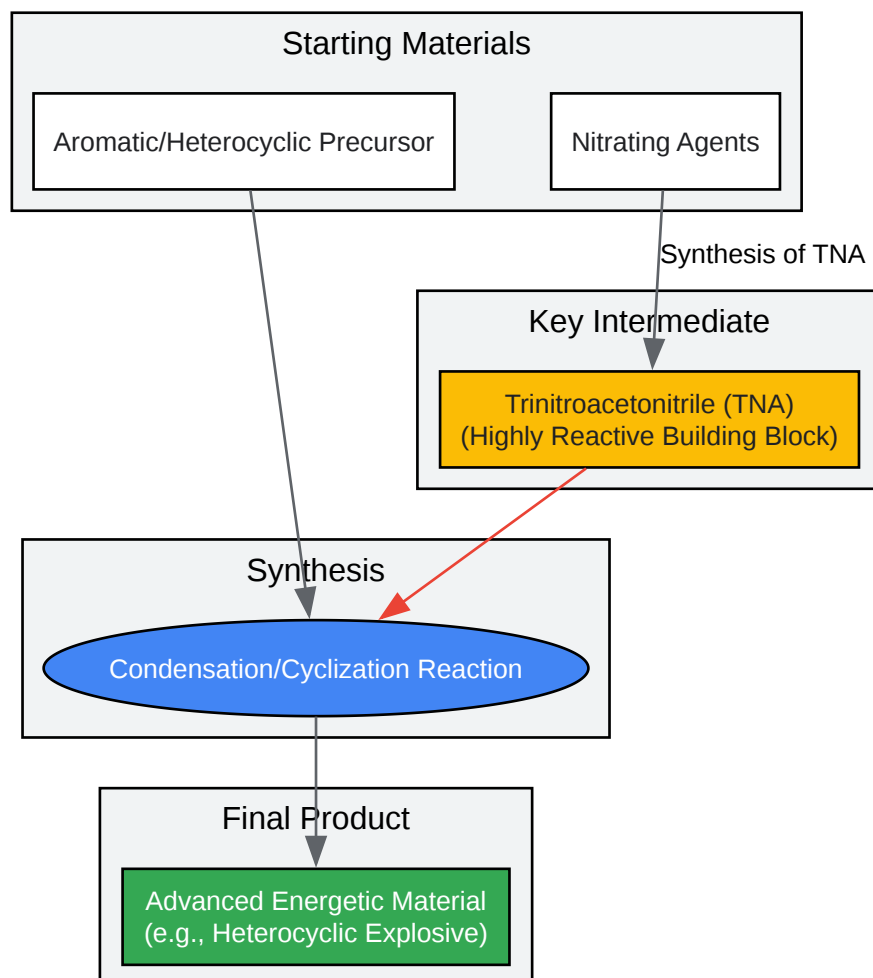
- A cylindrical charge of the explosive of a specific diameter and density is prepared.
- The detonation is initiated at one end using a booster charge.
- The time it takes for the detonation wave to travel between two points along the charge is measured with high precision using methods such as electronic timing probes or high-speed photography.
- The detonation velocity is calculated by dividing the distance between the probes by the measured time interval.

Detonation Pressure: The pressure of the detonation wave is a measure of the explosive's shattering power (brisance). It can be measured directly using in-situ gauges or, more commonly, calculated from the detonation velocity and density using hydrodynamic theories and equations of state.

Visualization of Trinitroacetoneitrile's Role

Given the role of **Trinitroacetoneitrile** as a synthetic precursor, the following diagram illustrates its logical relationship in the synthesis of more complex energetic materials, such as high-performance heterocyclic explosives.

Logical Flow of Trinitroacetoneitrile in Energetic Material Synthesis



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Caption: Logical workflow illustrating the use of **Trinitroacetoneitrile** as a key intermediate.

In summary, while **Trinitroacetoneitrile** is a molecule of significant interest to the energetic materials community, its primary value appears to be as a high-energy building block for the synthesis of other, more stable and powerful explosives. Direct experimental data on its performance as a standalone energetic material is scarce, likely due to its inherent instability. Future research may focus on the safe synthesis and handling of TNA to better characterize its properties or on the development of novel energetic materials derived from it.

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References

- 1. Nitroacetonitrile as a versatile precursor in energetic materials synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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